![molecular formula C31H24N4O3 B2975298 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478343-15-6](/img/structure/B2975298.png)
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O3 and its molecular weight is 500.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, a chromene derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by a benzodiazole moiety, methoxy group, and carboxamide functionality. The aim of this article is to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Property | Details |
---|---|
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide |
Molecular Formula | C31H24N4O4 |
Molecular Weight | 516.56 g/mol |
CAS Number | 478342-87-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cell signaling pathways associated with proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent. Further research is required to elucidate its spectrum of activity and mechanisms underlying this effect.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Its ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Assessment : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations below 50 µg/mL, suggesting its potential as an alternative antimicrobial agent.
- Inflammatory Response Modulation : Research published in Phytotherapy Research highlighted the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3/c1-19-7-5-9-23(17-19)33-31-24(18-21-8-6-12-27(37-2)28(21)38-31)30(36)32-22-15-13-20(14-16-22)29-34-25-10-3-4-11-26(25)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDEZNRQSGBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.